2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene
Overview
Description
2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a compound with two thiophene units confined to one plane . It has been used as a building block for organic field effect transistors and organic electronics due to its good electron-donating properties .
Synthesis Analysis
The synthesis of 2,6-dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can be achieved by reacting 4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .Molecular Structure Analysis
The compound has a planar structure which allows more effective conjugation if embedded into semiconducting polymers . This planar structure also has a greater effect on the morphology for thin film devices, allowing a well-packed polymer to polymer backbones .Chemical Reactions Analysis
The compound is used in the synthesis of low-bandgap copolymers based on cyclopenta[2,1-b:3,4-b’]dithiophene and thienopyrroledione for photovoltaic applications .Physical And Chemical Properties Analysis
The compound has a molecular weight of 560.49 g/mol . It appears as a yellow oil . The boiling point is predicted to be 515.0±50.0 °C .Scientific Research Applications
Dye-Sensitized Solar Cells
- A study by Li et al. (2010) utilized a similar compound, 4,4-dihexyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT), as a conjugated spacer to construct high-efficiency organic chromophores for dye-sensitized solar cells, achieving a power conversion efficiency of 8.95% (Li et al., 2010).
Organic Photovoltaics
- In the realm of organic photovoltaics, Ni et al. (2015) investigated A-D-A small molecules featuring 2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b′]-dithiophene (DTC) and achieved a power conversion efficiency of over 8% (Ni et al., 2015).
Conjugated Polymers
- Xiao et al. (2008) synthesized a family of conjugated copolymers incorporating 4,4-dioctyl-4H-cyclopenta[2,1-b:3,4-b]dithiophene for photovoltaic applications, demonstrating the potential of these materials in light-harvesting applications (Xiao et al., 2008).
Photovoltaic Device Efficiency
- Moulé et al. (2008) focused on polymer/fullerene bulk heterojunctions incorporating 4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene, achieving a power efficiency of 2.1% under specific conditions (Moulé et al., 2008).
Alkylation Methods
- Raju et al. (2014) reported a highly efficient method for the alkylation of 4H-cyclopenta[2,1-b:3,4-b′]dithiophene in water, including the alkylation of 2,6-dibromo-4H-cyclopenta[2,1-b:3,4-b′]dithiophene, offering a more environmentally friendly and efficient approach for compound modification (Raju et al., 2014).
Molecular Synthesis
- Van Mierloo et al. (2010) developed an efficient route for synthesizing symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes, which are valuable for a range of applications in organic electronics (Van Mierloo et al., 2010).
Safety And Hazards
Future Directions
The compound has been intensively studied for the application of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . Its effective conjugation when embedded into semiconducting polymers, which in turn will have a lower band gap, makes it a promising material for future research and applications .
properties
IUPAC Name |
4,10-dibromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28Br2S2/c1-3-5-7-9-11-21(12-10-8-6-4-2)15-13-17(22)24-19(15)20-16(21)14-18(23)25-20/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAAYZKQSBUSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744144 | |
Record name | 2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene | |
CAS RN |
528570-55-0 | |
Record name | 2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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